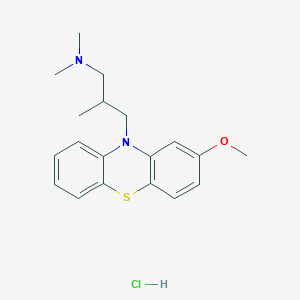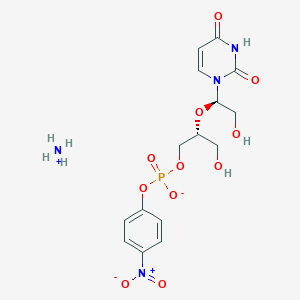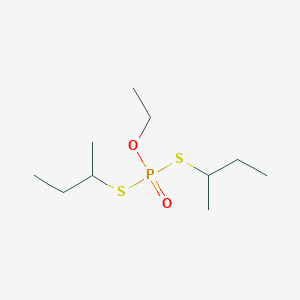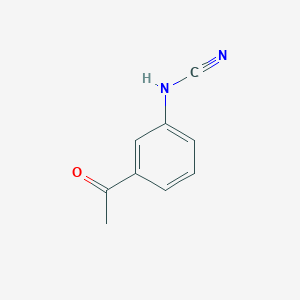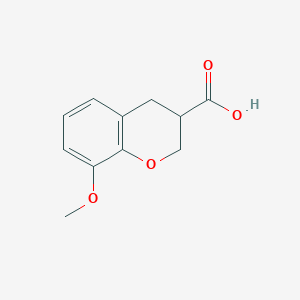
8-Methoxy-chroman-3-carboxylic acid
Overview
Description
8-Methoxy-chroman-3-carboxylic acid is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of 8-Methoxy-chroman-3-carboxylic acid is C11H12O4 . The compound has a molecular weight of 208.21 g/mol .Physical And Chemical Properties Analysis
8-Methoxy-chroman-3-carboxylic acid has a molecular weight of 208.21 g/mol . Other physical and chemical properties such as its density, melting point, and solubility are not detailed in the available resources.Scientific Research Applications
Anticancer Activity
8-Methoxy-chroman-3-carboxylic acid has been used in the synthesis of a novel category of 8-methoxycoumarin-3-carboxamides, which have shown potent anticancer activity against liver cancer cells . These compounds have demonstrated significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line .
Targeting Caspase-3/7
The synthesized 8-methoxycoumarin-3-carboxamides have shown the ability to activate caspase3/7 protein in HepG2 cells . Caspase-3/7 is a crucial player in the process of apoptosis, and its activation can lead to programmed cell death .
Inhibition of β-tubulin Polymerization
These compounds have also exhibited substantial inhibition of β-tubulin polymerization activity in HepG2 cells . β-tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton. Inhibiting its polymerization can disrupt cell division and lead to cell death .
Induction of Cell Cycle Arrest
The 8-methoxycoumarin-3-carboxamides induce cell cycle arrest during the G1/S phase and trigger apoptosis in HepG2 cells . This means they can stop the cells from dividing and force them into programmed cell death .
Proteomics Research
8-Methoxy-chroman-3-carboxylic acid is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Synthesis of Novel Compounds
The coumarin scaffold’s adaptability and simplicity of production make 8-Methoxy-chroman-3-carboxylic acid a useful starting point for the design of new compounds with enhanced pharmacological characteristics .
Mechanism of Action
Target of Action
The primary targets of 8-Methoxy-chroman-3-carboxylic acid are caspase-3/7 and β-tubulin . These proteins play a crucial role in cell apoptosis and cell division, respectively. Caspase-3/7 is involved in the execution phase of cell apoptosis, while β-tubulin is a major component of microtubules, which are involved in maintaining cell structure and facilitating cell division .
Mode of Action
8-Methoxy-chroman-3-carboxylic acid interacts with its targets by inducing cell cycle arrest during the G1/S phase and triggering apoptosis in HepG2 cells . It activates caspase3/7 protein and substantially inhibits β-tubulin polymerization activity in HepG2 cells . This interaction results in the inhibition of cell growth and the induction of apoptosis .
Biochemical Pathways
The compound affects the apoptosis pathway and the cell cycle pathway. By activating caspase-3/7, it triggers the apoptosis pathway leading to programmed cell death . By inhibiting β-tubulin polymerization, it disrupts the cell cycle, particularly the transition from the G1 phase to the S phase .
Result of Action
The result of the action of 8-Methoxy-chroman-3-carboxylic acid is the significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . It induces cell cycle arrest and triggers apoptosis, leading to a decrease in the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of 8-Methoxy-chroman-3-carboxylic acid can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon.
properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQMXYVEKCYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390332 | |
| Record name | 8-Methoxy-chroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-chroman-3-carboxylic acid | |
CAS RN |
108088-19-3 | |
| Record name | 8-Methoxy-chroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


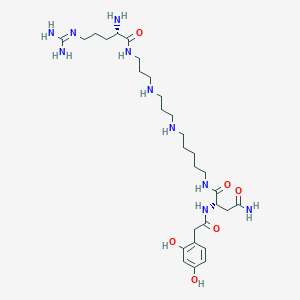
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
